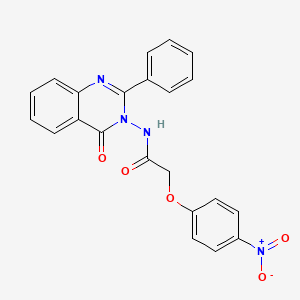

2-(4-Nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide

CAS No.: 89632-45-1

Cat. No.: VC17331205

Molecular Formula: C22H16N4O5

Molecular Weight: 416.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89632-45-1 |

|---|---|

| Molecular Formula | C22H16N4O5 |

| Molecular Weight | 416.4 g/mol |

| IUPAC Name | 2-(4-nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide |

| Standard InChI | InChI=1S/C22H16N4O5/c27-20(14-31-17-12-10-16(11-13-17)26(29)30)24-25-21(15-6-2-1-3-7-15)23-19-9-5-4-8-18(19)22(25)28/h1-13H,14H2,(H,24,27) |

| Standard InChI Key | XFEIMXPKUAYTAL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a quinazolin-4(3H)-one core substituted at the 2-position with a phenyl group and at the 3-position with an acetamide moiety bearing a 4-nitrophenoxy side chain. The quinazolinone scaffold is a bicyclic system comprising fused benzene and pyrimidine rings, while the nitrophenoxy group introduces electron-withdrawing properties that influence reactivity and solubility .

Key Structural Attributes:

-

Quinazolinone core: Provides a planar, aromatic framework conducive to π-π stacking interactions.

-

Phenyl substitution at C2: Enhances hydrophobicity and steric bulk.

-

Acetamide linkage at N3: Serves as a flexible spacer for functional group attachment.

-

4-Nitrophenoxy group: Imparts polarity and potential hydrogen-bonding capabilities .

Physicochemical Properties

While exact data for this compound are unavailable, analogs with similar substituents exhibit the following properties :

| Property | Value (Analog Estimates) |

|---|---|

| Molecular Formula | C22H16N4O5 |

| Molecular Weight | 416.39 g/mol |

| logP | ~2.5–3.0 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 9 |

| Polar Surface Area | ~90–100 Ų |

The nitro group (-NO2) and carbonyl moieties contribute to a moderate logP, suggesting balanced lipophilicity and aqueous solubility. The high polar surface area indicates potential for hydrogen-bonding interactions, which may influence pharmacokinetic behavior .

Synthetic Methodology

Reaction Pathway

The synthesis of 2-(4-nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide follows a multi-step protocol adapted from established quinazolinone derivatization strategies :

-

Formation of 2-Phenyl-4H-benzo[d] oxazin-4-one:

Anthranilic acid reacts with benzoyl chloride in acetic anhydride to yield the oxazinone intermediate. -

Hydrazinolysis:

Treatment with hydrazine hydrate opens the oxazinone ring, producing 3-amino-2-phenylquinazolin-4(3H)-one. -

Acetamide Formation:

Reaction with chloroacetyl chloride introduces a chloroacetamide group at N3, yielding 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide. -

Nucleophilic Substitution:

Displacement of the chloride with 4-nitrophenol in the presence of potassium carbonate and potassium iodide affords the final product .

Critical Reaction Parameters:

-

Solvent: Dry acetone or DMF for nucleophilic substitution.

-

Catalysts: Anhydrous K2CO3 and KI to facilitate SN2 mechanisms.

-

Temperature: Reflux conditions (~80–100°C) for 10–15 hours .

Analytical Characterization

Synthetic intermediates and the final product are validated via:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume